5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide
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Overview
Description
5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is a compound belonging to the isoxazole family, which is known for its significant biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Mechanism of Action
Target of Action
It is associated with the leflunomide family , which is known for its immunosuppressive properties.
Mode of Action
One study suggests that a compound with a similar structure has a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy .
Biochemical Pathways
Given its association with the leflunomide family , it may be involved in pathways related to immune response modulation.
Result of Action
A compound with a similar structure has shown potent in vitro antipromastigote activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to produce the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to minimize costs and environmental impact. Microwave-assisted synthesis is one such method, which reduces reaction times and improves yields . This approach is advantageous for large-scale production due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Scientific Research Applications
5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide include other isoxazole derivatives such as:
- 5-(4-Methoxyphenyl)isoxazole
- 5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-12(15)11-7-13-16-9(11)2/h3-7H,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOYDAUCMWWNRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
724429-16-7 |
Source
|
Record name | 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0724429167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-METHYL-N-(4-METHYLPHENYL)ISOXAZOLE-4-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46DKD35X8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide in the context of Leflunomide synthesis?
A1: this compound is identified as a difficult-to-separate impurity generated during the synthesis of Leflunomide []. The presence of this impurity can impact the purity and potentially the efficacy of the final drug product. The research paper focuses on a novel synthesis method for Leflunomide that minimizes the formation of this and other impurities, ultimately leading to a higher purity product.
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